An In-depth Technical Guide to (8-chloroquinolin-3-yl)boronic acid
An In-depth Technical Guide to (8-chloroquinolin-3-yl)boronic acid
Introduction
(8-chloroquinolin-3-yl)boronic acid, registered under CAS number 1370040-67-7, is a synthetically versatile organoboron compound that has garnered significant interest within the realms of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a quinoline core substituted with both a chloro and a boronic acid moiety, renders it a valuable building block for the construction of complex molecular entities. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, while the boronic acid group serves as a versatile handle for various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This guide provides a comprehensive overview of the properties, synthesis, and applications of (8-chloroquinolin-3-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of (8-chloroquinolin-3-yl)boronic acid are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1370040-67-7 | [1][2] |
| Molecular Formula | C₉H₇BClNO₂ | [3][4] |
| Molecular Weight | 207.42 g/mol | [3] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | [5] |
| Solubility | Soluble in methanol. Boronic acids generally exhibit moderate solubility in polar aprotic solvents like THF and dioxane, and low solubility in nonpolar solvents such as hexanes. Their solubility in aqueous solutions can be pH-dependent. | [6] |
| Storage | Inert atmosphere, 2-8°C | [3][5] |
Synthesis of (8-chloroquinolin-3-yl)boronic acid
The synthesis of (8-chloroquinolin-3-yl)boronic acid is most commonly achieved through a palladium-catalyzed borylation reaction, such as the Miyaura borylation, starting from a suitable halogenated precursor, typically 3-bromo-8-chloroquinoline. This method offers high functional group tolerance and generally proceeds under mild conditions.[2][7]
Representative Synthesis Protocol: Miyaura Borylation
This protocol is a representative method adapted from procedures for similar heterocyclic compounds.[7][8]
Materials:
-
3-Bromo-8-chloroquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-8-chloroquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv), followed by anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, the pinacol ester of (8-chloroquinolin-3-yl)boronic acid, can often be used directly in subsequent reactions or hydrolyzed to the boronic acid.
-
Hydrolysis (Optional): To obtain the free boronic acid, the crude pinacol ester can be stirred with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like acetone or THF at room temperature until hydrolysis is complete (monitored by TLC or LC-MS). The boronic acid can then be extracted into an organic solvent and purified by recrystallization or column chromatography.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A cornerstone application of (8-chloroquinolin-3-yl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of a diverse range of biaryl and heteroaryl compounds.[10]
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general method for the coupling of (8-chloroquinolin-3-yl)boronic acid with an aryl bromide.[3][11]
Materials:
-
(8-chloroquinolin-3-yl)boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, combine (8-chloroquinolin-3-yl)boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), followed by a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Spectroscopic Characterization
The structural elucidation of (8-chloroquinolin-3-yl)boronic acid and its derivatives relies on standard spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar quinoline and boronic acid compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern. The protons on the boronic acid group (-OH) are often broad and may exchange with deuterium in deuterated solvents.[12]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms of the quinoline core, with their chemical shifts influenced by the chloro and boronic acid substituents. The carbon atom attached to the boron may be difficult to observe due to quadrupolar relaxation.[13]
-
IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for O-H stretching of the boronic acid group (a broad band typically in the region of 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching (in the fingerprint region). The aromatic C-H and C=C stretching vibrations will also be present.[14][15]
Safety and Handling
(8-chloroquinolin-3-yl)boronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Classifications: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3][5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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(8-chloroquinolin-3-yl)boronic acid — Chemical Substance Information - NextSDS.
-
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1370040-67-7|(8-Chloroquinolin-3-yl)boronic acid|BLD Pharm.
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1370040-67-7|(8-Chloroquinolin-3-yl)boronic acid|BLD Pharm.
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Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - ACS Publications.
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1H NMR spectrum of Compound 32 - The Royal Society of Chemistry.
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FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline | Request PDF - ResearchGate.
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(8-chloroquinolin-3-yl)boronic acid — Chemical Substance Information - NextSDS.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
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2-chloro-3-quinolinylboronic acid - 128676-84-6, C9H7BClNO2, density, melting point, boiling point, structural formula, synthesis.
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Table of Characteristic IR Absorptions.
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3-Thienylboronic acid solubility in organic solvents - Benchchem.
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Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. - ResearchGate.
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2230902-55-1 | (8-Chloroquinolin-6-yl)boronic acid | ChemScene.
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8-Chloroquinoline-3-carboxylic acid | 71082-54-7 - Sigma-Aldrich.
-
Properties of Common Organic Solvents.
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